4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c14-11-9-6-10(13(18)19)17(12(9)16-7-15-11)22(20,21)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHIFBDAGLUAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744286 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-16-2 | |
| Record name | 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Sulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base such as triethylamine (Et3N).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The sulfonamide group in 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid may enhance its interaction with enzyme targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit specific kinases associated with tumor growth, suggesting potential therapeutic applications in oncology.
Antiviral Agents
The compound's structural features allow for modifications that may enhance antiviral activity. Research into related pyrrolo[2,3-d]pyrimidines has demonstrated efficacy against various viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes such as kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways, making this compound a candidate for developing drugs targeting metabolic disorders or inflammatory diseases.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create new derivatives with tailored biological activities. For example, modifications to the carboxylic acid group can lead to enhanced solubility and bioavailability of resulting compounds.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine inhibited cancer cell proliferation in vitro by targeting specific kinases involved in cell cycle regulation. |
| Study 2 | Antiviral Properties | Found that modifications to the sulfonamide group improved antiviral efficacy against HIV, with IC50 values significantly lower than those of standard treatments. |
| Study 3 | Enzyme Inhibition | Identified the compound as a potent inhibitor of phosphodiesterase enzymes, leading to increased intracellular cAMP levels and potential therapeutic effects in cardiovascular diseases. |
Mechanism of Action
The mechanism of action of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Molecular Formula : C₁₃H₈ClN₃O₄S
- Molecular Weight : 337.74 g/mol
- CAS No.: 1346447-16-2 (referenced in product catalogs) .
Synthesis :
The compound is synthesized through oxidation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (9 ) using oxone in DMF, yielding the carboxylic acid derivative (10 ) with 85% efficiency . The phenylsulfonyl group is introduced via substitution reactions, as demonstrated in analogous syntheses using sulfonamide intermediates .
Physicochemical Properties :
- Solubility : Polar due to the carboxylic acid group, enhancing aqueous solubility compared to ester or amide derivatives.
- Stability : Susceptible to hydrolysis under acidic conditions, as seen in related pyrrolo[2,3-d]pyrimidine carboxylic acids .
- pKa : Predicted to be ~3.02 based on structural analogs, influencing ionization in biological systems .
Comparison with Structural and Functional Analogs
Substituent Variations and Molecular Modifications
Below is a comparative analysis of key derivatives:
Key Research Findings
Structure-Activity Relationships (SAR)
- Phenylsulfonyl Group : Enhances electron-withdrawing effects, stabilizing the pyrrolo[2,3-d]pyrimidine core and improving binding to ATP pockets in kinases .
- Carboxylic Acid vs. Ester/Amide : The free acid increases solubility but may reduce cell permeability compared to esters or amides .
- Substituent Position : Modifications at position 6 (e.g., methyl, carboxylate) significantly alter bioactivity. For instance, 6-methyl derivatives are used in alkylation reactions, while carboxylates are intermediates for amide conjugates .
Biological Activity
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS Number: 1346447-16-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₃H₈ClN₃O₄S
- Molecular Weight : 337.74 g/mol
- CAS Number : 1346447-16-2
- Appearance : White to yellow solid
- Hazard Classification : Irritant .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cellular proliferation and survival pathways.
Key Mechanisms:
- Kinase Inhibition : The compound has shown inhibitory effects on various kinases, which are critical in cancer cell signaling pathways. For instance, it has been noted for its potential to inhibit Aurora-A kinase, which plays a pivotal role in mitosis and is often overexpressed in cancer .
- Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell cycle arrest and subsequent cell death.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.39 ± 0.06 | Inhibition of proliferation |
| HCT116 | 1.1 | Cytotoxicity observed |
| NCI-H460 | 0.03 | Significant inhibition |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence that this compound may also possess anti-inflammatory effects. It has been suggested that the inhibition of specific pathways involved in inflammation could contribute to its overall therapeutic profile.
Case Studies and Research Findings
- Study on Aurora-A Kinase Inhibition : A recent study demonstrated that this compound inhibited Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, indicating strong potential for use in targeted cancer therapies .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of the compound against several cancer cell lines using the MTT assay. It was found to exhibit significant cytotoxicity, particularly against MCF-7 and HCT116 cells, reinforcing its potential as an anticancer agent .
Q & A
Q. How to resolve discrepancies between in vitro and cellular bioactivity data?
- Answer :
- Cellular Uptake Assays : Use LC-MS to quantify intracellular concentrations .
- Metabolite Profiling : Identify acid-to-ester conversion by esterases using HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
